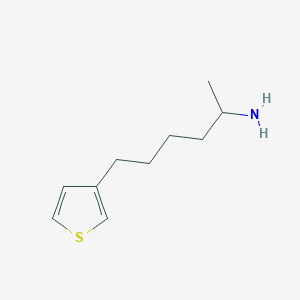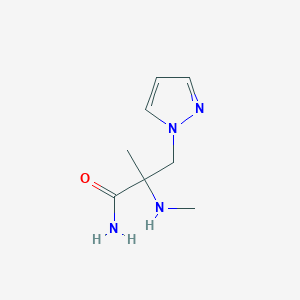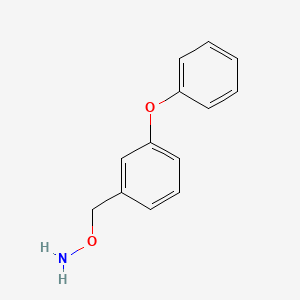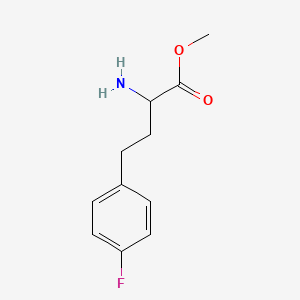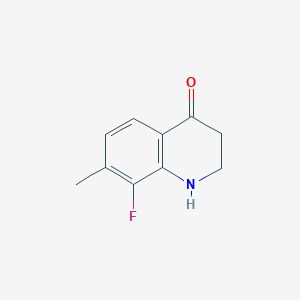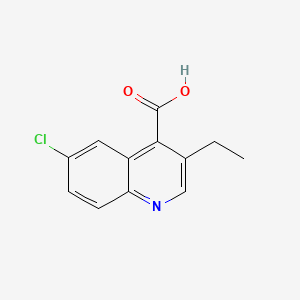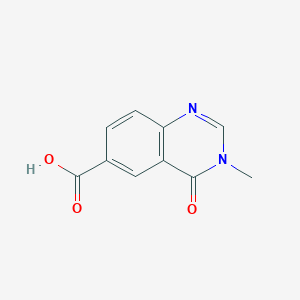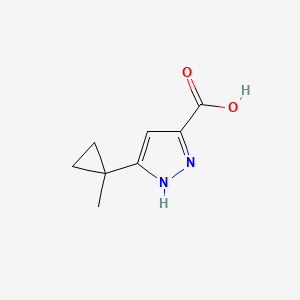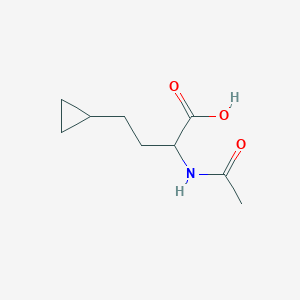
Ethyl methyl-L-leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl-L-leucinate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of the amino acid leucine, specifically the ethyl ester of L-leucine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. One common method involves the reaction of L-leucine with ethanol and hydrochloric acid, resulting in the formation of this compound hydrochloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective method for the esterification of amino acids, including leucine .
化学反应分析
Types of Reactions
Ethyl methyl-L-leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to L-leucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Typically requires oxidizing agents, though specific examples are limited.
Substitution: Various nucleophiles can be used to substitute the amino group.
Major Products Formed
Hydrolysis: L-leucine and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for leucine.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.
作用机制
The mechanism of action of ethyl methyl-L-leucinate involves its conversion to L-leucine in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-leucine and ethanol. L-leucine then participates in various metabolic pathways, including protein synthesis and the regulation of mTOR signaling .
相似化合物的比较
Similar Compounds
Methyl L-leucinate: Another ester derivative of L-leucine, where the ester group is a methyl group instead of an ethyl group.
Ethyl L-leucinate: Similar to ethyl methyl-L-leucinate but lacks the additional methyl group.
Uniqueness
This compound is unique due to its specific ester structure, which may influence its solubility, reactivity, and biological activity compared to other leucine esters. Its dual ester groups (ethyl and methyl) provide distinct properties that can be advantageous in certain applications.
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
ethyl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3/t8-/m0/s1 |
InChI 键 |
DZLOWRBLCHSDMR-QMMMGPOBSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC(C)C)NC |
规范 SMILES |
CCOC(=O)C(CC(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
